N-(3-(4-phenylpiperazin-1-yl)propyl)cyclohexanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“N-(3-(4-phenylpiperazin-1-yl)propyl)cyclohexanecarboxamide” is a chemical compound. It has been mentioned in the context of synthesis and anti-inflammatory activity of some novel 3-phenyl-N-[3-(4-phenylpiperazin-1yl)propyl]-1H-pyrazole-5-carboxamide derivatives .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of novel 4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one were synthesized by the reductive amination of 7-methoxy-3-phenyl-4-(3-piperizin-1-yl-propaxy)chromen-2-one with different substituted aromatic aldehydes using sodium cyanoborohydride in methanol .Molecular Structure Analysis
The molecular structure of similar compounds has been characterized by IR, 1H NMR, 13C NMR, and mass spectroscopy .Scientific Research Applications
Anti-Inflammatory Activity
N-[3-(4-phenylpiperazin-1-yl)propyl]cyclohexanecarboxamide: derivatives have been synthesized and investigated for their anti-inflammatory properties. In vivo studies using a carrageenan-induced rat paw edema model demonstrated that these compounds exhibit potent anti-inflammatory effects . These findings suggest their potential use in managing inflammatory conditions.
Alzheimer’s Disease Research
A recent study explored novel aryl(4-phenylpiperazin-1-yl)methanethione derivatives as potential anti-Alzheimer’s drugs. These compounds were designed, synthesized, and evaluated against acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and α-glucosidase. Some derivatives showed greater efficacy than the standard inhibitor donepezil, particularly against AChE and BChE . This highlights their relevance in Alzheimer’s disease research.
Antimicrobial Properties
While specific studies on N-[3-(4-phenylpiperazin-1-yl)propyl]cyclohexanecarboxamide are limited, related compounds have been investigated for antimicrobial activity. Researchers have synthesized derivatives and assessed their effectiveness against various pathogens. Further exploration of this compound class could reveal promising antimicrobial agents .
Cancer Therapeutics
Although not directly studied for cancer treatment, the structural features of this compound suggest potential applications in oncology. Researchers have explored related pyrazole-based molecules as cancer therapeutics. Investigating the cytotoxicity and antitumor effects of N-[3-(4-phenylpiperazin-1-yl)propyl]cyclohexanecarboxamide derivatives may yield valuable insights .
Drug Design and Discovery
The scaffold of this compound could serve as a starting point for drug design. Researchers have synthesized similar pyrazole-based ligands and their transition metal complexes. These compounds were evaluated for their biological activities, including anticancer properties. Further computational analyses and optimization could lead to novel drug candidates .
Unusual Rearrangements
Interestingly, related imidazoimidazoles and imidazopyrazoles have undergone unusual rearrangements to form imidazopyrimidines and pyrazolopyrimidines. While not directly tied to N-[3-(4-phenylpiperazin-1-yl)propyl]cyclohexanecarboxamide , these transformations highlight the versatility of heterocyclic chemistry and inspire further exploration .
properties
IUPAC Name |
N-[3-(4-phenylpiperazin-1-yl)propyl]cyclohexanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31N3O/c24-20(18-8-3-1-4-9-18)21-12-7-13-22-14-16-23(17-15-22)19-10-5-2-6-11-19/h2,5-6,10-11,18H,1,3-4,7-9,12-17H2,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRMNOAAPWKIESK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)NCCCN2CCN(CC2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(4-phenylpiperazin-1-yl)propyl]cyclohexanecarboxamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.